molecular formula C11H7BrClFN2O B13727670 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one

4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B13727670
M. Wt: 317.54 g/mol
InChI Key: IKNOWHLBMXABTP-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring can be constructed through cyclization reactions.

    Introduction of Substituents: The bromine, chlorine, and fluorobenzyl groups can be introduced through halogenation and alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions could target the pyridazine ring or the halogen substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-(3-fluorophenyl)pyridazin-3(2H)-one
  • 4-Bromo-6-chloro-2-(3-chlorobenzyl)pyridazin-3(2H)-one

Uniqueness

The unique combination of bromine, chlorine, and fluorobenzyl groups in 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H7BrClFN2O

Molecular Weight

317.54 g/mol

IUPAC Name

4-bromo-6-chloro-2-[(3-fluorophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-2-1-3-8(14)4-7/h1-5H,6H2

InChI Key

IKNOWHLBMXABTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(=CC(=N2)Cl)Br

Origin of Product

United States

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